molecular formula C15H8N6O7S B2870986 2,4-dinitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 342591-52-0

2,4-dinitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2870986
CAS No.: 342591-52-0
M. Wt: 416.32
InChI Key: BKHSDLWFIAYXPL-UHFFFAOYSA-N
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Description

2,4-dinitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound . It has a molecular formula of C13H8N4O7 and an average mass of 332.225 Da .

Scientific Research Applications

  • Nitration and Reduction Processes : Benz-2,1,3-thiadiazole derivatives, related to the compound , are used in studies exploring nitration with sodium nitrate and reduction processes. These compounds are primarily turned into high yields of mono and dinitro derivatives, demonstrating their utility in chemical synthesis and modification processes (Pesin & Sergeev, 1967).

  • Molecular Device Analysis : The potential of dinitro compounds as molecular memory devices is investigated. These compounds, including similar nitroamino devices, demonstrate unique electronic properties such as well-defined charge states and resonant tunneling characteristics, suggesting their application in molecular electronics (Seminario, Zacarías, & Derosa, 2002).

  • Synthesis and Reactivity with Nucleophilic and Electrophilic Agents : Studies on compounds like 4H-[1]benzopyrano[3,4-c][1,2,5]thiadiazol-4-one reveal their reactivity with various agents. Nitration of these compounds leads to derivatives such as dinitro derivatives, highlighting their versatile reactivity in chemical synthesis (Savel’ev et al., 1988).

  • Synthesis of Formazans as Antimicrobial Agents : Derivatives of thiadiazole, similar to the compound , are synthesized and evaluated as antimicrobial agents, indicating their potential application in medical and pharmaceutical research (Sah, Bidawat, Seth, & Gharu, 2014).

  • Molecular Structure Analysis from Diffraction Data : Investigations into the molecular structures of compounds like 2,4-dinitro-N-phenyl derivatives through laboratory powder diffraction data reveal insights into their crystal and molecular structures, aiding in the understanding of their chemical properties and potential applications (Chernyshev, Yatsenko, Kuvshinov, & Shevelev, 2002).

Properties

IUPAC Name

2,4-dinitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N6O7S/c22-13(11-5-4-10(20(25)26)7-12(11)21(27)28)16-15-18-17-14(29-15)8-2-1-3-9(6-8)19(23)24/h1-7H,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHSDLWFIAYXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N6O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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